molecular formula AuCl4H4NaO2 B108571 Sodium tetrachloroaurate(III) dihydrate CAS No. 13874-02-7

Sodium tetrachloroaurate(III) dihydrate

Cat. No. B108571
CAS RN: 13874-02-7
M. Wt: 397.8 g/mol
InChI Key: OEERDTKOVZFOHF-UHFFFAOYSA-J
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Description

Sodium tetrachloroaurate(III) dihydrate is a gold-containing chemical compound with potential applications in various fields, including medicine and materials science. It is known for its role in the synthesis of gold nanoparticles and its use in medicinal chemistry for the treatment of conditions such as rheumatoid arthritis and discoid lupus. The compound is also being evaluated for its anticancer properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound is closely related to that of sodium tetrachloroiodate(III) dihydrate, as indicated by the observation of nuclear quadrupole resonance of chlorine in the latter compound. The resonance data suggest the presence of four crystallographically nonequivalent chlorine atoms in the crystal structure, which is isomorphic with this compound . This implies a complex structure with multiple chlorine atoms in distinct environments, potentially involving hydrogen bonding.

Chemical Reactions Analysis

This compound undergoes photoreduction under synchrotron soft X-ray exposure, as evidenced by the time evolution of its chemical properties. The photoreduction process transitions the gold from its Au(III) state through an intermediate Au(I) state before finally reaching the elemental Au(0) state. This stepwise reduction follows first-order kinetics, indicating a predictable and quantifiable reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its interactions with other substances and its response to external stimuli, such as X-ray exposure. Chronic treatment with the compound in mice has shown that it can lead to decreased expression of metallothioneins and glial fibrillary acidic protein in astrocytes, suggesting that it can cross the blood-brain barrier and affect brain chemistry. However, structural perturbations in cell membrane models were observed only at very high concentrations, indicating a relatively low level of neurotoxicity at doses typically used in medical treatments .

Scientific Research Applications

Nuclear Quadrupole Resonance Studies

  • Resonance in Sodium Tetrachloroiodate(III) Dihydrate : The nuclear quadrupole resonance of chlorine in sodium tetrachloroiodate(III) dihydrate, which shares isomorphism with sodium tetrachloroaurate(III) dihydrate, indicates the presence of nonequivalent chlorine atoms in crystals. This is significant for understanding molecular structures and bonding in similar compounds (Sasane, Nakamura, & Kubo, 1972).

Synthesis of Bimetallic Nanoparticles

  • Sonochemical Preparation of Gold/Palladium Nanoparticles : this compound is used in the sonochemical preparation of colloidal dispersions of gold/palladium nanoparticles. This method has a significant role in the field of nanotechnology and material sciences (Mizukoshi et al., 1997).

Chemical Synthesis and Deprotection

  • Deprotection of tert-Butyl(dimethyl)silyl Ethers : In organic chemistry, this compound is used for the mild and selective deprotection of tert-butyl(dimethyl)silyl ethers. This has implications in synthetic organic chemistry (Zhang et al., 2014).

Photoreduction Kinetics

  • Study of Photoreduction Kinetics : The compound's role in photoreduction kinetics, specifically in the transition from Au(III) to Au(I) and then to Au(0), has been studied using X-ray photoelectron spectroscopy. This is crucial for understanding redox reactions and material science applications (Fong et al., 2011).

Catalysis and Chemical Reactions

  • Synthesis of Gold(III) True Tetraarylcarbaporphyrin : this compound has been used in catalyzing the contraction of benzene to cyclopentadiene, leading to the synthesis of gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. This highlights its role in catalyzing unique organic transformations (Szyszko et al., 2014).

Nanoparticle Synthesis

  • Preparation of Fe3O4 Magnetic Nanoparticles : It is used in the synthesis of Fe3O4 magnetic nanoparticles, which are significant in magnetic material research and potential medical applications (Sadeghzadeh, 2014).

Safety and Hazards

Sodium tetrachloroaurate(III) dihydrate may be corrosive to metals. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

sodium;tetrachlorogold(1-);dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERDTKOVZFOHF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the key applications of sodium tetrachloroaurate(III) dihydrate in organic synthesis?

A1: this compound serves as an efficient catalyst for various organic reactions. Notably, it demonstrates high activity in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. [, ] This selectivity allows for the deprotection of aliphatic TBS ethers while leaving aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers intact. [, ] Additionally, it catalyzes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, and quinoxalines from o-phenylenediamine and α-bromo ketones, showcasing its versatility in heterocycle synthesis. []

Q2: How does this compound facilitate the synthesis of gold nanoparticles?

A2: this compound acts as a precursor for the synthesis of gold nanoparticles (AuNPs). In a reaction with polyoxyethylene cholesteryl ether (ChEO15 or ChEO10), the compound undergoes reduction, yielding stable and catalytically active AuNPs. [, ] This process highlights the dual role of ChEO15/ChEO10, acting as both a reducing and stabilizing agent for the nanoparticles. [, ]

Q3: What are the catalytic applications of gold nanoparticles synthesized from this compound?

A3: Gold nanoparticles derived from this compound exhibit notable catalytic activity. For instance, they effectively catalyze the conversion of nitrophenols to aminophenols in the presence of NaBH4. [] Furthermore, these AuNPs display peroxidase-like activity, highlighting their potential in mimicking enzymatic processes. [] They have also been successfully applied in the degradation of Methylene Blue (MB) to Leucomethylene blue (LMB) in the presence of NaBH4. []

Q4: How does the structure of this compound influence its properties?

A4: The structure of this compound, consisting of [AuCl4]− anions and sodium cations with two water molecules per formula unit, significantly influences its properties. [] Studies using chlorine-35 quadrupole resonance revealed the presence of hydrogen bonding between the chlorine atoms of the [AuCl4]− anion and the water molecules. [] This hydrogen bonding impacts the electronic environment of the chlorine atoms, affecting the compound's reactivity. [] Additionally, the pressure-dependent behavior of the chlorine frequencies suggests that the non-bonding electron clouds of the chlorine atoms are influenced by pressure, impacting the electronic properties of the compound. []

Q5: How does this compound interact with p-benziporphyrin?

A5: this compound mediates an unusual reaction with p-benziporphyrin in the presence of potassium carbonate. [] This reaction results in the contraction of the benzene ring within p-benziporphyrin to form a cyclopentadiene ring, ultimately yielding gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. [] This transformation highlights the ability of this compound to catalyze unique and complex reactions, expanding its potential applications in organic synthesis. []

Q6: What analytical techniques are valuable for studying this compound?

A6: Various analytical techniques are crucial for characterizing this compound and its reaction products. Infrared spectroscopy helps identify functional groups within the compound and its complexes. [] Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide insights into the compound's thermal stability and decomposition pathways. [] Additionally, UV-Vis spectroscopy is essential for monitoring the formation and characterizing the optical properties of gold nanoparticles synthesized using this compound. [, ] Transmission electron microscopy (TEM) enables visualization of the size, morphology, and structure of the synthesized nanoparticles. []

Q7: How can the biological activity of gold nanoparticles synthesized using this compound be enhanced?

A7: Research indicates that plant extracts can be utilized to synthesize biogenic gold nanoparticles with enhanced bioactivity. For example, using extracts from Salvia africana-lutea (SAL) can produce gold nanoparticles that exhibit antibacterial activity against pathogens like Staphylococcus epidermidis and P. aeruginosa. [] This approach leverages the inherent biocompatibility and potential synergistic effects of plant-derived compounds, opening avenues for developing novel antibacterial agents. []

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